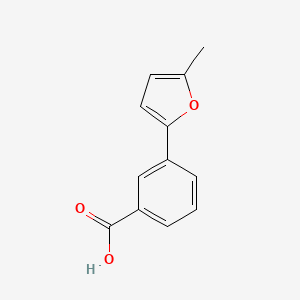
4-甲基-3-(三氟甲基)苯腈
描述
4-Methyl-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
Synthesis Analysis
The synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile involves several steps. It is a key intermediate in the synthesis of fluvoxamine . More detailed information about the synthesis process can be found in the paper titled "Synthesis of 3-Trifluoromethyl-4-halobenzonitriles" .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(trifluoromethyl)benzonitrile has been analyzed in several studies . The molecules are linked together through one C-H…F bond and two C-H…N hydrogen bonds into sheets that are further crosslinked to form a dense two-dimensional network without π π ring interactions .
Chemical Reactions Analysis
4-Methyl-3-(trifluoromethyl)benzonitrile participates in various chemical reactions. For instance, it participates in the nickel-catalyzed arylcyanation reaction of 4-octyne . More detailed information about its chemical reactivity can be found in the paper titled "Divulging the various chemical reactivity of trifluoromethyl-4-vinylbenzene as well as methyl-4-vinyl-benzene in 3th2 cycloaddition reactions" .
Physical And Chemical Properties Analysis
4-Methyl-3-(trifluoromethyl)benzonitrile has a molecular weight of 185.15 g/mol. It has a topological polar surface area of 23.8 Ų. It has a complexity of 225. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .
科学研究应用
4-甲基-3-(三氟甲基)苯腈:全面分析:
医药合成
该化合物是多种药物合成中的关键中间体,包括氟伏沙明,一种用于治疗强迫症 (OCD) 和社交焦虑症的抗抑郁药 .
电池电解质添加剂
在储能领域,它被用作高压锂离子电池的电解质添加剂。 它改善了 LiNi 0.5 Mn 1.5 O 4 正极的循环稳定性,这对电池性能至关重要 .
有机合成
它用于有机合成,特别是在镍催化的芳基氰化反应中,这对构建复杂的的有机分子很重要 .
分析参考
它可以用作分析化学中的参考化合物,以确定其他化合物的电子亲和力,有助于理解其电子性质 .
环境研究
三氟甲基化合物的环境归宿和影响,包括该化合物,可能成为研究主题,因为它们的持久性和潜在的生物累积性。
MilliporeSigma - 4-(三氟甲基)苯腈 MilliporeSigma - 3-(三氟甲基)苯腈 Infona - 新型电解质添加剂
安全和危害
Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .
未来方向
While specific future directions for the research and application of 4-Methyl-3-(trifluoromethyl)benzonitrile are not explicitly mentioned in the available literature, its role as a key intermediate in the synthesis of fluvoxamine suggests potential applications in the development of new pharmaceuticals .
属性
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGJCPTOFPGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379605 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261952-06-1 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the wavelength and intensity of light in the bromination of 4-methyl-3-(trifluoromethyl)benzonitrile?
A1: The research paper explored the use of 4-methyl-3-(trifluoromethyl)benzonitrile in a photochemical Wohl-Ziegler bromination reaction with N-bromosuccinimide []. The study found that both wavelength and light intensity significantly impact the reaction rate. Importantly, only 40% of the maximum light intensity was necessary to maintain the reaction rate, allowing for better temperature control and energy efficiency []. This highlights the importance of optimizing light parameters in photochemical reactions for improved sustainability and cost-effectiveness.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



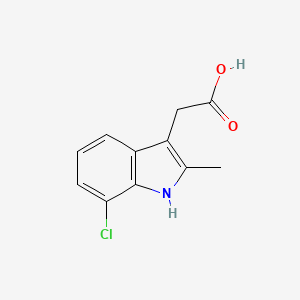

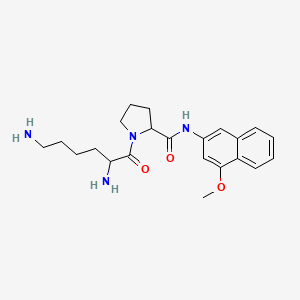

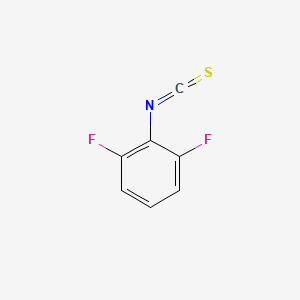
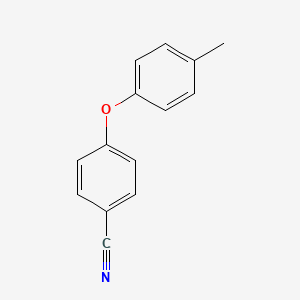
![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)

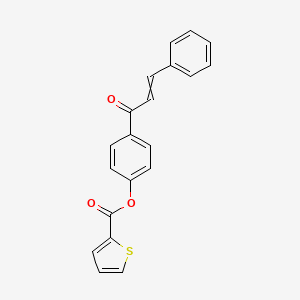
![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)
